molecular formula C16H16N2O4 B10977080 N-(2-carbamoylphenyl)-3,5-dimethoxybenzamide

N-(2-carbamoylphenyl)-3,5-dimethoxybenzamide

Cat. No.: B10977080
M. Wt: 300.31 g/mol
InChI Key: AJYNRDHVVDAKIY-UHFFFAOYSA-N
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Description

N-(2-carbamoylphenyl)-3,5-dimethoxybenzamide is an organic compound that belongs to the class of benzamides. This compound is characterized by the presence of a carbamoyl group attached to a phenyl ring, which is further substituted with two methoxy groups at the 3 and 5 positions. Benzamides are known for their diverse biological activities and are widely used in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-carbamoylphenyl)-3,5-dimethoxybenzamide typically involves the reaction of 2-aminobenzamide with 3,5-dimethoxybenzoyl chloride. The reaction is carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

On an industrial scale, the production of this compound can be achieved through a similar synthetic route, but with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-(2-carbamoylphenyl)-3,5-dimethoxybenzamide can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding hydroxyl groups.

    Reduction: The carbamoyl group can be reduced to an amine group.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

    Substitution: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in the presence of suitable electrophiles.

Major Products Formed

    Oxidation: Formation of N-(2-carbamoylphenyl)-3,5-dihydroxybenzamide.

    Reduction: Formation of N-(2-aminophenyl)-3,5-dimethoxybenzamide.

    Substitution: Formation of various substituted benzamides depending on the electrophile used.

Scientific Research Applications

N-(2-carbamoylphenyl)-3,5-dimethoxybenzamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Used in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(2-carbamoylphenyl)-3,5-dimethoxybenzamide involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

N-(2-carbamoylphenyl)-3,5-dimethoxybenzamide can be compared with other benzamide derivatives, such as:

    N-(2-carbamoylphenyl)-3,4-dimethoxybenzamide: Similar structure but with different substitution pattern on the benzene ring.

    N-(2-carbamoylphenyl)-4-methoxybenzamide: Contains only one methoxy group.

    N-(2-carbamoylphenyl)-3,5-dihydroxybenzamide: Hydroxyl groups instead of methoxy groups.

The uniqueness of this compound lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity.

Properties

Molecular Formula

C16H16N2O4

Molecular Weight

300.31 g/mol

IUPAC Name

N-(2-carbamoylphenyl)-3,5-dimethoxybenzamide

InChI

InChI=1S/C16H16N2O4/c1-21-11-7-10(8-12(9-11)22-2)16(20)18-14-6-4-3-5-13(14)15(17)19/h3-9H,1-2H3,(H2,17,19)(H,18,20)

InChI Key

AJYNRDHVVDAKIY-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1)C(=O)NC2=CC=CC=C2C(=O)N)OC

Origin of Product

United States

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